molecular formula C17H18N6O3S B2860834 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide CAS No. 1428364-75-3

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide

Cat. No. B2860834
CAS RN: 1428364-75-3
M. Wt: 386.43
InChI Key: BBJWCPCIZASHDV-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including diabetes, obesity, and cancer.

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety, which is a core part of the compound , has been utilized in the design of structures with significant pharmacological activities. Specifically, pyrimidine derivatives have demonstrated anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells, where certain derivatives showed better anti-fibrotic activities than known drugs like Pirfenidone . This suggests that our compound could potentially be developed into novel anti-fibrotic drugs.

Anticancer Properties

Pyrimidine derivatives are also known for their anticancer properties . The structure of the compound allows it to inhibit Aurora kinase A (AURKA), which is crucial for cancer cell proliferation and survival. Inhibitors of AURKA can reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in cancer cells . This makes the compound a candidate for the development of new anticancer chemotherapeutic agents.

Antimicrobial Activity

Compounds with a pyrimidine base have been studied for their antimicrobial activity . They have been found effective against various strains of microorganisms, making them a valuable class of bioactive heterocyclic compounds with a broad range of biological activities . The compound could be a part of new antibacterial agents with mechanisms of action different from traditional antibiotics.

Aurora Kinase A Inhibition

The compound’s ability to bind well to AURKA has been demonstrated through in silico docking studies. By inhibiting AURKA activity, it can effectively reduce the phosphorylation of this kinase, which is a promising target for anticancer drug development .

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities. It serves as a building block in medicinal chemistry for constructing libraries of novel compounds that could be screened for various pharmacological activities .

Electrosynthesis

In the field of organic synthesis, the compound can be involved in electrosynthesis processes. It can participate in electrochemical reductive cross-coupling reactions, which are important for the mild and efficient formation of carbon-carbon bonds in the synthesis of diazaaromatic compounds .

properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c18-27(25,26)14-5-3-13(4-6-14)17(24)20-8-7-19-15-11-16(22-12-21-15)23-9-1-2-10-23/h1-6,9-12H,7-8H2,(H,20,24)(H2,18,25,26)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJWCPCIZASHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide

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